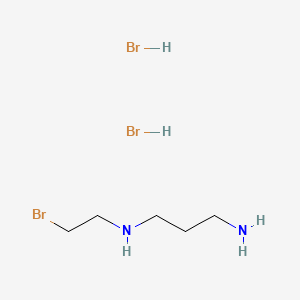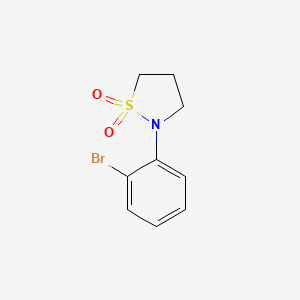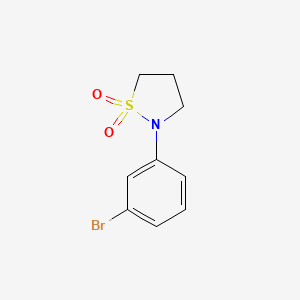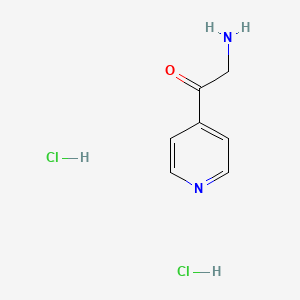
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine
Vue d'ensemble
Description
The compound 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and agriculture. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related isoxazole derivatives and trifluoromethyl-substituted compounds, which can be used to infer properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the reaction of appropriate diketones with hydroxylamine hydrochloride to form isoxazoline structures, which can be further modified to yield isoxazoles . Additionally, trifluoromethyl-substituted anilines can be used to synthesize isoxazoles through reactions with dianions derived from oximes . These methods suggest potential synthetic routes for 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine, which may involve the introduction of the trifluoromethyl group into the phenyl ring followed by the formation of the isoxazole ring.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be confirmed using spectroscopic methods such as NMR and mass spectrometry . For instance, tertiary amides formed from cyclic amines and related compounds have been structurally characterized using 1H and 13C NMR spectroscopy . These techniques would likely be applicable in analyzing the structure of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including rearrangements and reactions with amines. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Additionally, reactions of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can produce triazole derivatives . These reactions highlight the reactivity of isoxazole and trifluoromethyl groups, which could be relevant to the chemical behavior of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives and trifluoromethyl-substituted compounds can vary widely. For example, the presence of the trifluoromethyl group can influence the acidity, lipophilicity, and metabolic stability of a molecule . The synthesis of 3-(substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines demonstrates the potential for high yields and the importance of substituents on the isoxazole ring . These properties are crucial for the development of compounds for pharmaceutical applications, as they can affect bioavailability and potency.
Applications De Recherche Scientifique
-
Chemical Synthesis
- Isoxazole derivatives are used in the synthesis of bioactive scaffolds . An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5 (4H)-ones has been demonstrated through L-valine-mediated domino three-component strategy . The reaction proceeded to deliver the desired products in good to excellent yields (74–97%), exhibited good functional group tolerance and completed in less than 4 min with most of the substrates .
- Quantum computational study has been performed at B3LYP/6-311G++ (d, p) level to investigate the various DFT based molecular descriptors, HOMO–LUMO energy gap and electrostatic potential surface properties of the synthesized product .
-
Immunoregulation
- Isoxazole derivatives have been reported to have immunoregulatory properties . They are classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
- The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
- Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .
-
Leukotriene Synthesis Inhibitors
- It was demonstrated that one of the synthesized compounds, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 .
- 4,5-diarylisoxazol-3-carboxylic acids could also serve as leukotriene synthesis inhibitors , and thus they are potential anti-inflammatory agents .
-
Cyclization of Propargylic N-Hydroxycarbamates
-
Synthesis of Isoxazolone Derivatives
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBXQIVENKIUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514048 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine | |
CAS RN |
81465-84-1 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81465-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





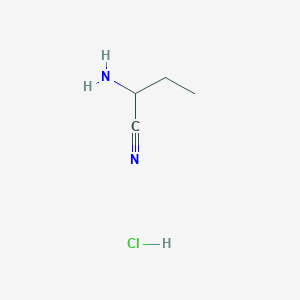

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)

